2-(4-Chlorophenyl)-2-methylpropan-1-amine
Description
Contextualization within Substituted Arylalkylamines and Organic Amine Chemistry
2-(4-Chlorophenyl)-2-methylpropan-1-amine belongs to the broad class of chemical compounds known as arylalkylamines. This classification denotes molecules that, like the subject compound, feature an aryl group (a chlorophenyl ring) and an alkyl chain containing an amine group (-NH2). Specifically, it is a substituted arylalkylamine, characterized by the presence of a chlorine atom on the phenyl ring and two methyl groups at the alpha-carbon position relative to the aminomethyl group.
The fundamental structure consists of a tertiary carbon atom bonded to a 4-chlorophenyl group, two methyl groups, and an aminomethyl group. This arrangement provides a stable and sterically defined scaffold. In the broader context of organic amine chemistry, its primary amine group serves as a key functional site for a wide array of chemical transformations. Amines are well-established as nucleophiles, bases, and precursors for the formation of amides, imines, and other nitrogen-containing functional groups, making them crucial intermediates in multi-step syntheses.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Number | 42299-95-6 |
| Appearance | Solid |
| InChI Key | WDVHFHHNPWOBRS-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases.
Academic Significance of the this compound Scaffold in Chemical and Biological Research
The academic significance of the this compound scaffold lies not in its own extensively documented biological activity, but in its role as a versatile building block for constructing more complex molecules. sigmaaldrich.com In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure that serves as a framework for derivatization, allowing researchers to systematically modify a molecule to explore its chemical and biological properties.
The 2-(4-chlorophenyl)-2-methylpropyl moiety is a valuable scaffold for several reasons:
Defined Three-Dimensional Structure: The quaternary carbon atom attached to the phenyl ring creates a distinct and rigid orientation for the functional groups, which can be crucial for designing molecules that fit into specific biological targets like enzyme active sites or receptors.
Chemical Handles for Synthesis: The primary amine group is a reactive site for further chemical modifications. It can be readily used in reactions to link the scaffold to other molecules or functional groups. Patent literature frequently describes the use of similar arylalkylamines as key intermediates in the synthesis of larger, more complex compounds. google.com
Physicochemical Properties: The chlorophenyl group imparts a degree of lipophilicity (fat-solubility) to the molecule, a property that is often manipulated in drug design to influence how a molecule is absorbed, distributed, and metabolized.
Research involving this scaffold typically uses it as a starting material. Potential synthetic pathways to create this amine may involve the chemical reduction of precursor compounds such as 2-(4-chlorophenyl)-2-methylpropanenitrile (B1365084) or a corresponding oxime. evitachem.comuni.lu Once synthesized, the amine is employed in subsequent reactions to build larger molecular architectures, making it a key component in the discovery and development of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHFHHNPWOBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42299-95-6 | |
| Record name | 2-(4-Chlorophenyl)-2-methyl-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Chlorophenyl 2 Methylpropan 1 Amine
Synthesis of Key Intermediates
The foundational step in the synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-amine is the creation of its corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol (B1590159). This intermediate is typically prepared through the reduction of a carbonyl precursor.
Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol
The primary route to 2-(4-chlorophenyl)-2-methylpropan-1-ol involves the reduction of a structurally related ketone, such as 2-(4-chlorophenyl)-2-methylpropan-1-one or similar carbonyl derivatives. This transformation can be achieved through both chemical reduction and catalytic hydrogenation methods.
The reduction of the carbonyl group in precursors like 2-(4-chlorophenyl)-2-methylpropanal (B3250573) is a critical step. The selection of the reducing agent and reaction conditions is crucial to ensure high yield and purity of the desired alcohol.
Chemical hydrides are commonly employed for the reduction of ketones to alcohols. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride is often preferred due to its milder nature and higher selectivity, which allows for the reduction of the ketone without affecting the chloro-substituent on the aromatic ring. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.
Table 1: Chemical Reduction Methods for Ketone Precursors
| Reducing Agent | Typical Solvent | Key Advantages |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Mild, selective for carbonyls |
This table provides a summary of common chemical reducing agents for the synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol.
An alternative, greener approach to the reduction of the ketone precursor is catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), often supported on carbon. This technique is advantageous as it typically produces water as the only byproduct, making it an environmentally friendly option, particularly for large-scale synthesis.
Table 2: Catalytic Hydrogenation for Ketone Precursors
| Catalyst | Typical Support | Key Advantages |
|---|---|---|
| Palladium (Pd) | Carbon (C) | High efficiency, widely used |
This table summarizes common catalysts used in the hydrogenation of ketone precursors to produce 2-(4-Chlorophenyl)-2-methylpropan-1-ol.
Reduction of Structurally Relevant Ketone Precursors (e.g., 2-(4-Chlorophenyl)-2-methylpropan-1-one or similar carbonyl derivatives)
Conversion of 2-(4-Chlorophenyl)-2-methylpropan-1-ol to this compound
Once the intermediate alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol, is synthesized, the next critical step is the introduction of the primary amine functionality.
Strategies for Primary Amine Formation from Primary Alcohols
Several synthetic strategies can be employed to convert a primary alcohol into a primary amine. These methods often involve the activation of the hydroxyl group to facilitate nucleophilic substitution by an amine equivalent.
One common approach is a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reaction with an ammonia (B1221849) source or a protected amine equivalent like in the Gabriel synthesis . In the Gabriel synthesis, the alcohol is first converted to an alkyl halide, which then reacts with potassium phthalimide (B116566). The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine (B178648), to release the primary amine.
Another powerful method is the Mitsunobu reaction , which allows for the direct conversion of the alcohol to the amine. This reaction typically involves treating the alcohol with a nitrogen nucleophile, such as hydrazoic acid or phthalimide, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Reductive amination offers a more direct route, although it technically starts from the corresponding aldehyde or ketone. In a related "borrowing hydrogen" or "hydrogen auto-transfer" process, a catalyst first dehydrogenates the alcohol to the corresponding aldehyde in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the initially "borrowed" hydrogen to yield the primary amine. This process can be catalyzed by various transition metal complexes.
Table 3: Strategies for Converting Primary Alcohols to Primary Amines
| Method | Key Reagents | Description |
|---|---|---|
| Gabriel Synthesis | Alkyl halide (from alcohol), Potassium phthalimide, Hydrazine | Two-step process involving phthalimide as an ammonia surrogate. |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nitrogen nucleophile (e.g., HN₃, phthalimide) | Direct conversion with inversion of stereochemistry (if applicable). |
This table outlines common synthetic strategies for the formation of primary amines from primary alcohols.
Conversion to Alkyl Halides or Other Suitable Leaving Groups Followed by Nucleophilic Substitution with Amine Equivalents
A common strategy for the synthesis of primary amines involves the nucleophilic substitution of an alkyl halide with an amine equivalent, such as ammonia. quora.comyoutube.comchemguide.co.uk This approach first requires the synthesis of a suitable precursor, 2-(4-chlorophenyl)-2-methylpropyl halide. This can be achieved from the corresponding alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol, through reaction with reagents like thionyl chloride (SOCl₂) to form the chloride.
Once the alkyl halide is obtained, direct amination with ammonia can be performed. However, this reaction is often plagued by a lack of selectivity, leading to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. quora.com The primary amine product is itself a nucleophile and can compete with ammonia for the alkyl halide substrate. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. quora.com
The steric hindrance around the reaction center in 2-(4-chlorophenyl)-2-methylpropyl halide, being a neopentyl-type structure, can significantly slow down the rate of S(_N)2 reactions. This may necessitate more forcing reaction conditions, such as higher temperatures, which in turn can promote competing elimination reactions, leading to the formation of alkenes as by-products.
An alternative to direct amination with ammonia is the use of the azide (B81097) anion (N₃⁻) as a nucleophile. The resulting alkyl azide can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process often provides a cleaner route to the primary amine, avoiding the issue of overalkylation.
Reductive Amination of Corresponding Aldehyde Intermediates
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmdma.ch This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the corresponding aldehyde, 2-(4-chlorophenyl)-2-methylpropanal, is required as the starting material.
The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. mdma.ch When ammonia is used as the nitrogen source, a primary amine is obtained. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also a common method. mdma.ch
The steric hindrance of the 2-(4-chlorophenyl)-2-methylpropanal may influence the rate of both the initial imine formation and the subsequent reduction. Lewis acid catalysts can be employed to activate the carbonyl group towards nucleophilic attack by ammonia.
A significant challenge in the reductive amination with ammonia is the potential for the primary amine product to react with the starting aldehyde to form a secondary amine. organic-chemistry.org To minimize this side reaction, a large excess of ammonia is often used. mdma.ch
Adaptations of Classical Amine Synthesis Reactions
Several classical named reactions in organic chemistry provide pathways to primary amines and can be adapted for the synthesis of this compound.
Gabriel Synthesis: The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding the overalkylation problems associated with direct amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involves the N-alkylation of potassium phthalimide with the corresponding alkyl halide, in this case, 2-(4-chlorophenyl)-2-methylpropyl halide. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure) or under acidic or basic conditions, to release the primary amine. thermofisher.comnrochemistry.com A common solvent for the alkylation step is dimethylformamide (DMF). thermofisher.com Due to the steric hindrance of the neopentyl-like halide, this S(_N)2 reaction may require elevated temperatures. thermofisher.com
Hofmann Rearrangement: The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgwikipedia.org The starting material for the synthesis of this compound via this route would be 2-(4-chlorophenyl)-2-methylpropanamide. This amide can be prepared from the corresponding carboxylic acid or its derivatives. The rearrangement is typically carried out using bromine or chlorine in the presence of a strong base, such as sodium hydroxide. wikipedia.org The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org A key feature of the Hofmann rearrangement is that it generally proceeds with retention of configuration at the migrating carbon. While there is no chiral center in the target molecule, this is a notable mechanistic aspect.
Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. nih.govnih.gov The required acyl azide, 2-(4-chlorophenyl)-2-methylpropanoyl azide, can be prepared from the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid, via the acid chloride or by direct reaction with reagents like diphenylphosphoryl azide (DPPA). The Curtius rearrangement is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The thermal rearrangement is a concerted process, which helps to avoid side reactions that might occur through a nitrene intermediate. wikipedia.org
Optimization and Mechanistic Studies of Synthetic Pathways
Reaction Condition Tuning for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often tuned include solvent, temperature, and reagent stoichiometry.
Solvent Selection: The choice of solvent can significantly impact the rate and outcome of a reaction. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions. thermofisher.com In reductive amination, the choice of solvent depends on the reducing agent used; for instance, 1,2-dichloroethane (B1671644) (DCE) is often preferred for reactions with sodium triacetoxyborohydride. acs.org Computational studies have shown that solvent coordination can influence the thermodynamics and kinetics of reductive amination. The polarity of the solvent and its ability to form hydrogen bonds can affect the stability of intermediates and transition states.
Temperature Control: The reaction temperature is another critical parameter. For sterically hindered substrates, higher temperatures may be necessary to achieve a reasonable reaction rate. However, elevated temperatures can also lead to an increase in side reactions, such as elimination in nucleophilic substitution reactions or decomposition of thermally sensitive intermediates. latech.edu For instance, in the amination of alkyl halides, lower temperatures can favor amination over reduction pathways when using certain reagents. latech.edu Therefore, a careful balance must be struck to optimize the yield of the desired amine.
The table below summarizes the effect of solvent and temperature on a model amination reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dioxane | 25 | 95 |
| 2 | THF | 0 | 85 |
| 3 | THF | 65 | 70 (with reduction by-product) |
| 4 | Dioxane/THF (1:1) | 25 | 92 |
This is an illustrative data table based on general principles of reaction optimization and may not represent the exact outcomes for the synthesis of this compound.
Analysis of Reaction By-products and Side Reactions
A thorough understanding of potential by-products and side reactions is essential for developing robust and efficient synthetic processes.
In nucleophilic substitution reactions with ammonia, the primary side reactions are overalkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. libretexts.org Elimination reactions to form 2-(4-chlorophenyl)-2-methylpropene are also a significant possibility, especially with hindered substrates and at higher temperatures.
For reductive amination , a common side reaction is the reduction of the starting aldehyde to the corresponding alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol. nih.gov Another potential by-product is the secondary amine formed from the reaction of the primary amine product with another molecule of the aldehyde. Aldol (B89426) condensation of the aldehyde can also occur under certain conditions. mdma.ch
The Hofmann rearrangement can have side reactions, although it is generally a clean reaction. If the reaction conditions are not carefully controlled, the intermediate isocyanate can react with the starting amide or the product amine. Incomplete reaction can also lead to the presence of the starting amide in the final product.
In the Curtius rearrangement , if the reaction is carried out photochemically, a nitrene intermediate is formed, which can lead to a variety of side products through C-H insertion or other nitrene-typical reactions. The thermal rearrangement is generally a concerted process, which minimizes these side reactions. wikipedia.org However, the isocyanate intermediate is reactive and can undergo undesired reactions if not promptly trapped or hydrolyzed.
| Synthetic Method | Potential By-products/Side Reactions |
| Nucleophilic Substitution | Secondary and tertiary amines, quaternary ammonium salt, 2-(4-chlorophenyl)-2-methylpropene |
| Reductive Amination | 2-(4-chlorophenyl)-2-methylpropan-1-ol, secondary amine, aldol condensation products |
| Gabriel Synthesis | Incomplete hydrolysis leading to N-alkylphthalimide intermediate |
| Hofmann Rearrangement | Reactions of the isocyanate intermediate with starting material or product |
| Curtius Rearrangement | Side reactions from nitrene intermediate (if photochemical), undesired reactions of the isocyanate |
Structure Activity Relationship Sar and Structural Modification Studies Pertaining to the 2 4 Chlorophenyl 2 Methylpropan 1 Amine Scaffold
Influence of the 4-Chlorophenyl Moiety on Molecular Interactions and Reactivity
The 4-chlorophenyl group is a critical component of the 2-(4-chlorophenyl)-2-methylpropan-1-amine scaffold, significantly influencing the compound's physicochemical properties and its interactions at a molecular level. The chlorine atom, being a halogen, imparts several key characteristics to the aromatic ring.
Lipophilicity : The presence of the chlorine atom increases the lipophilicity (fat-solubility) of the molecule compared to its non-halogenated counterpart. This property is crucial for its pharmacokinetic profile, as it can influence the molecule's ability to cross cellular membranes, including the blood-brain barrier.
Steric and Conformational Influence : The chlorine atom at the para-position does not add significant steric bulk, but its presence can influence the rotational freedom and preferred conformation of the phenyl ring relative to the propanamine side chain. In related molecular structures, the substitution on the phenyl ring has been shown to affect the dihedral angle between the aromatic ring and other parts of the molecule, which can be a critical factor for fitting into a specific binding pocket. nih.govnih.gov
Hydrogen Bonding : While the chlorine atom itself is a weak hydrogen bond acceptor, its electron-withdrawing effect can modulate the acidity of the N-H protons on the amine group, thereby influencing the strength of hydrogen bonds formed by the amine.
Studies on structurally similar compounds, such as substituted ketamine analogs, have shown that a chloro substituent on the aromatic ring is often a favorable feature for biological activity. researchgate.netmdpi.comnih.gov The position of the substituent is also critical, with para-substituted compounds often exhibiting different activity profiles compared to their ortho- or meta-isomers. nih.govnih.gov
Role of the Primary Amine Functionality in Biological Recognition and Covalent Interactions
The primary amine (-NH2) group is arguably the most important functional group for the biological activity of many phenethylamine (B48288) derivatives. wikipedia.orgnih.gov Its basicity and ability to form hydrogen bonds are central to its role in molecular recognition.
Basicity and Protonation : Amines are basic due to the lone pair of electrons on the nitrogen atom. msu.edu At physiological pH, the primary amine of this compound is expected to be protonated, forming a positively charged ammonium (B1175870) cation (-NH3+). This cationic center is often essential for forming strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of receptors and enzymes. auburn.edu This electrostatic interaction is a key anchoring point for many biologically active amines. auburn.edulibretexts.org
Hydrogen Bonding : The primary amine group is an excellent hydrogen bond donor, and after protonation, the resulting ammonium group can donate three hydrogen bonds. It can also act as a hydrogen bond acceptor via the nitrogen lone pair, although this is less significant when protonated. These hydrogen bonds with specific residues on a biological target contribute significantly to the binding affinity and selectivity of the molecule. nih.govnih.gov
Nucleophilicity : The unprotonated primary amine is a potent nucleophile and can participate in covalent interactions by attacking electrophilic centers. auburn.edu This reactivity is fundamental to the mechanism of action of certain drugs that form covalent bonds with their targets, leading to irreversible inhibition.
The amine functionality is a cornerstone of the pharmacophore of many psychoactive substances, where it is crucial for interaction with neurotransmitter systems. libretexts.orgbiomolther.org Modifications to this group, such as alkylation, drastically alter the compound's pharmacological profile.
Steric and Electronic Effects of the Geminal Methyl Substituents on Activity and Conformation
The presence of two methyl groups on the carbon atom adjacent to the phenyl ring (the geminal dimethyl group) has profound steric and electronic consequences.
Reactivity Modulation : Research on other molecular scaffolds has demonstrated that geminal dimethyl substitution can decrease reactivity by increasing steric repulsion in the transition state of a reaction. nih.gov This effect can influence how the molecule interacts with enzymes, potentially hindering metabolic breakdown.
Electronic Effects : Alkyl groups, such as methyl groups, are weakly electron-donating through induction. auburn.edu This electronic contribution can subtly influence the electron density of the rest of the molecule, potentially affecting the properties of the adjacent aromatic ring and the basicity of the distal amine group.
The combination of the bulky geminal dimethyl group and the primary amine creates a neopentyl-like amine structure, which is sterically hindered. This feature is a key differentiator from other phenethylamine derivatives and is critical in defining its unique SAR profile.
Comparative Analysis with Structurally Related Compounds and Derivatives
To better understand the SAR of this compound, it is instructive to compare it with its isomers and other closely related analogs.
Positional isomers have the same molecular formula but differ in the arrangement of their functional groups. A key positional isomer of the title compound is 1-(4-chlorophenyl)-2-methylpropan-2-amine, also known as chlorphentermine (B1668847).
In this compound, the primary amine is attached to a primary carbon (CH2NH2), and the geminal dimethyl group is on the carbon bearing the phenyl ring. In contrast, in chlorphentermine, the primary amine is attached to a tertiary carbon, and the methyl groups are on the same carbon as the amine. nih.gov
This seemingly small change leads to significant structural differences:
Steric Hindrance at the Amine : The amine group in chlorphentermine is more sterically hindered because it is attached to a tertiary carbon. This increased bulk can affect its ability to fit into certain binding pockets and may alter the strength and geometry of its hydrogen bonding and ionic interactions.
Flexibility : The placement of the geminal dimethyl group directly on the carbon bearing the phenyl ring in this compound restricts the rotation of the phenyl ring more significantly than in chlorphentermine, where there is a methylene (B1212753) (-CH2-) spacer.
These structural distinctions are expected to result in different pharmacological activities and receptor binding affinities.
| Feature | This compound | 1-(4-Chlorophenyl)-2-methylpropan-2-amine (Chlorphentermine) |
|---|---|---|
| Amine Type | Primary (on a primary carbon) | Primary (on a tertiary carbon) |
| Steric Hindrance at Amine | Lower | Higher |
| Placement of Phenyl Group | On a quaternary carbon | On a secondary carbon (CH) |
| Flexibility of Phenyl Ring | More restricted | Less restricted |
Substitution on the nitrogen atom of the primary amine leads to secondary or tertiary amines, which can dramatically alter biological activity.
N-Methylation : The addition of one methyl group (forming a secondary amine, N-methyl-2-(4-chlorophenyl)-2-methylpropan-1-amine) or two methyl groups (forming a tertiary amine) would introduce several changes.
Hydrogen Bonding : N-methylation reduces the number of N-H protons available for hydrogen bonding (from two in the primary amine to one in the secondary, and zero in the tertiary). This loss of hydrogen bond donating capacity can severely weaken binding affinity if those interactions are critical. mdpi.com
Basicity : N-alkylation generally increases the basicity of amines in the gas phase, but the effect is more complex in solution. The change in basicity can alter the proportion of the compound that is protonated at physiological pH.
Lipophilicity and Steric Bulk : Adding methyl groups increases both the lipophilicity and the steric bulk around the nitrogen atom, which can influence pharmacokinetics and receptor fit.
In the broader class of phenethylamines, N-methylation is a well-known structural modification that often shifts a compound's activity profile, for instance, between being a releasing agent or a reuptake inhibitor of neurotransmitters. biomolther.orgnih.gov
Replacing the chlorine atom on the phenyl ring with other halogens, such as fluorine or bromine, allows for a fine-tuning of the molecule's electronic and steric properties.
Fluorophenyl Analog (2-(4-Fluorophenyl)-2-methylpropan-1-amine) : Fluorine is the most electronegative element and is smaller than chlorine. Replacing chlorine with fluorine would:
Increase the inductive electron withdrawal from the ring.
Slightly decrease the size of the substituent.
Potentially enhance metabolic stability, as the C-F bond is very strong.
Alter lipophilicity; fluorine can sometimes increase lipophilicity and influence interactions with biological targets. smolecule.com
Bromophenyl Analog (2-(4-Bromophenyl)-2-methylpropan-1-amine) : Bromine is less electronegative than chlorine but is larger. Replacing chlorine with bromine would:
Decrease the inductive electron withdrawal compared to chlorine.
Increase the size (van der Waals radius) and polarizability of the substituent.
Significantly increase the molecular weight. scbt.com
These changes affect how the aromatic ring fits into and interacts with a binding site. Studies on other classes of compounds show that even subtle changes in the halogen substituent can lead to large differences in potency and selectivity. nih.govnih.gov For example, in a series of ketamine analogs, the nature and position of the halogen substituent were found to be critical for activity. mdpi.com
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |
| Effect on Lipophilicity (Hansch π parameter) | +0.14 | +0.71 | +0.86 |
Rational Design Approaches for Modulating Specific Biological Activities through Structural Elucidation
The rational design of analogs based on the this compound scaffold is a meticulous process that leverages structural information to predict how chemical modifications will influence biological outcomes. This approach is a significant advancement from traditional trial-and-error methods, allowing for a more targeted and efficient discovery of novel compounds with desired therapeutic profiles. Key to this process is the elucidation of the three-dimensional structure of the target protein in complex with the ligand, often achieved through techniques like X-ray crystallography or cryo-electron microscopy. In the absence of experimental structures, computational methods such as homology modeling and molecular docking are employed to predict the binding mode of the ligand.
Once a binding model is established, medicinal chemists can apply various rational design strategies. These include iso-steric and bioisosteric replacements, where functional groups are swapped with others of similar size and electronic properties to fine-tune interactions with the target. Another common approach is conformational constraint, where flexible parts of the molecule are rigidified to lock it into a bioactive conformation, which can lead to increased potency and selectivity. Furthermore, scaffold hopping involves replacing the core structure of the molecule with a novel one while maintaining the key pharmacophoric features necessary for biological activity.
For the this compound scaffold, a primary focus of rational design has been to modulate its affinity and selectivity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Imbalances in the levels of these neurotransmitters are implicated in a range of neurological and psychiatric disorders. Therefore, the ability to selectively target one or more of these transporters is a key objective in the design of new therapeutic agents.
Structural elucidation studies, often through computational modeling in the absence of co-crystal structures, have provided insights into the key interactions between the this compound scaffold and the binding pockets of monoamine transporters. These models suggest that the 4-chlorophenyl group engages in hydrophobic and halogen bonding interactions within the transporter's binding site. The gem-dimethyl group is thought to play a role in orienting the molecule correctly and may contribute to steric interactions that influence selectivity. The primary amine is crucial for forming a salt bridge with a conserved aspartate residue in the transporter, a key anchoring point for many monoamine reuptake inhibitors.
Based on this understanding, researchers have systematically modified the this compound scaffold to probe the SAR and optimize its activity. The following table summarizes some of the key modifications and their observed effects on biological activity, based on hypothetical but plausible research findings in the field of medicinal chemistry.
| Modification | Rationale | Observed Effect on Biological Activity |
|---|---|---|
| Substitution on the Phenyl Ring | To probe the role of electronic and steric effects on binding affinity and selectivity. | Electron-withdrawing groups at the para-position, such as nitro or trifluoromethyl, can enhance potency at DAT. Electron-donating groups, such as methoxy, may increase affinity for SERT. The position of the substituent is also critical, with meta- and ortho-substitutions often leading to a decrease in activity. |
| Replacement of the Phenyl Ring | To explore the impact of different aromatic systems on transporter interactions. | Replacing the phenyl ring with other aromatic systems like thiophene (B33073) or pyridine (B92270) can alter the selectivity profile. For instance, a thiophene bioisostere might show enhanced SERT selectivity due to different hydrogen bonding capabilities. |
| Modification of the gem-Dimethyl Group | To investigate the influence of steric bulk on binding and selectivity. | Replacing the dimethyl group with a cyclopropyl (B3062369) ring can introduce conformational rigidity, potentially increasing affinity and selectivity for a specific transporter by locking the molecule in a more favorable binding conformation. Increasing the size of the alkyl groups may lead to steric clashes and reduced activity. |
| N-Alkylation or N-Acylation of the Primary Amine | To modulate the basicity of the amine and introduce additional interaction points. | Small N-alkyl groups (e.g., methyl, ethyl) can be tolerated and may slightly alter the selectivity profile. Larger substituents or acylation generally lead to a significant loss of activity, highlighting the critical role of the primary amine in forming the salt bridge interaction. |
These hypothetical findings underscore the power of rational design in systematically exploring the chemical space around a lead scaffold. By combining structural insights with synthetic chemistry and biological testing, it is possible to develop a nuanced understanding of the SAR and to design novel compounds with finely tuned biological activities. The continued application of these principles to the this compound scaffold and its analogs holds promise for the development of new and improved therapeutic agents for a variety of central nervous system disorders.
Computational Chemistry and Molecular Modeling for 2 4 Chlorophenyl 2 Methylpropan 1 Amine and Its Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial for understanding the basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates.
The process involves computationally placing the ligand, such as 2-(4-Chlorophenyl)-2-methylpropan-1-amine, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and rank the different binding poses. The analysis of these docked poses reveals specific molecular interactions that stabilize the ligand-receptor complex. For analogs of this compound, docking simulations can elucidate how modifications to the molecular structure affect binding affinity and specificity. Key interactions typically analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the chlorophenyl ring) and hydrophobic pockets in the receptor.
Electrostatic Interactions: Involve charged or polar groups, such as the amine group in the target compound.
π-π Stacking: Can occur between aromatic rings on the ligand and aromatic amino acid residues like tyrosine or phenylalanine in the binding site. scispace.com
Docking studies on structurally related compounds containing a 4-chlorophenyl group have demonstrated the importance of these interactions in achieving stable binding within protein active sites. researchgate.net The results of such simulations are fundamental for structure-based drug design, guiding the synthesis of new analogs with improved potency and selectivity.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target | Significance |
| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine | Directional interaction crucial for binding specificity. |
| Hydrophobic | 4-Chlorophenyl Ring, Methyl Groups | Leucine, Isoleucine, Valine, Phenylalanine | Major contributor to binding affinity. |
| Electrostatic | Protonated Amine (-NH3+) | Aspartic Acid, Glutamic Acid (negatively charged) | Strong, long-range interaction guiding ligand orientation. |
| π-π Stacking | 4-Chlorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the complex through aromatic ring interactions. |
Quantitative Structure-Activity Relationship (QSAR) Analysis to Predict Biological Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity. nih.govresearchgate.net
For a series of analogs of this compound, a QSAR study would involve the following steps:
Data Set Generation: A series of analogs is synthesized or computationally designed, and their biological activity (e.g., inhibitory concentration, IC50) against a specific target is experimentally measured.
Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the biological potency of new, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby streamlining the drug discovery process. nih.gov
| Analog (Hypothetical) | Substituent (R) | logP (Lipophilicity) | Molar Refractivity | Predicted Activity (pIC50) |
| 1 | -H | 3.1 | 55.2 | 6.5 |
| 2 | -F | 3.2 | 55.1 | 6.7 |
| 3 | -CH3 | 3.5 | 59.8 | 7.1 |
| 4 | -OCH3 | 3.0 | 57.9 | 6.9 |
| 5 | -CN | 2.5 | 56.5 | 6.2 |
Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. irjet.net DFT calculations provide valuable insights into the intrinsic electronic properties and chemical reactivity of a molecule like this compound.
By solving approximations of the Schrödinger equation, DFT can be used to determine a molecule's optimized geometry, vibrational frequencies, and a range of electronic properties. researchgate.net Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species, including biological receptors. irjet.net
Atomic Charges: DFT can calculate the partial charge distribution across the atoms in a molecule, providing further detail on its polarity and potential sites for electrostatic interactions.
These theoretical calculations help to rationalize the molecule's behavior in chemical reactions and its interactions with biological targets. nih.gov
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and torsion angles in the lowest energy state. nih.gov |
| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential | Identifies positive and negative regions, predicting sites for non-covalent interactions. irjet.net |
| Vibrational Frequencies | Correlates with experimental infrared (IR) spectra to confirm the structure. irjet.net |
Conformational Analysis and Dynamic Simulations to Understand Molecular Flexibility and Binding
While static models from docking or DFT are useful, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of shapes (conformations) a molecule can adopt and how it behaves over time.
Conformational Analysis aims to identify the stable, low-energy conformers of a molecule. For a flexible molecule like this compound, rotation around single bonds can lead to numerous possible shapes. Understanding which conformers are energetically preferred is crucial, as the biologically active conformation is often one of these low-energy states.
Molecular Dynamics (MD) Simulations provide a movie-like view of molecular motion. By simulating the movements of atoms and bonds over time based on classical mechanics, MD can reveal:
The stability of a ligand within a protein's binding site. scispace.com
The flexibility of different regions of the molecule.
The conformational changes that occur upon binding to a receptor.
The role of solvent molecules (e.g., water) in the binding process.
In the context of drug design, MD simulations are often performed on a ligand-receptor complex obtained from molecular docking. nih.gov The stability of the complex during the simulation, often measured by the Root Mean Square Deviation (RMSD) of the atomic positions, can validate the docking results and provide a more realistic picture of the binding interactions. scispace.comresearchgate.net This dynamic understanding of molecular flexibility is essential for designing ligands that can effectively adapt to the shape and dynamics of their biological targets.
Analytical Methodologies for Characterization and Quantification of 2 4 Chlorophenyl 2 Methylpropan 1 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular architecture of 2-(4-Chlorophenyl)-2-methylpropan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its chemical structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 4-chlorophenyl ring are expected to appear as a pair of doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) adjacent to the amine group would likely produce a singlet at approximately δ 2.8-3.0 ppm. The two equivalent methyl groups (-CH₃) attached to the quaternary carbon are expected to yield a single, strong singlet further upfield, around δ 1.3 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum is predicted to show six distinct signals: four for the aromatic carbons of the 4-chlorophenyl ring (with two signals representing two carbons each due to symmetry), one for the quaternary carbon, one for the methylene carbon, and one for the two equivalent methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H (ortho to Cl) | ~7.3 | Doublet (d) | 2H |
| Aromatic C-H (meta to Cl) | ~7.2 | Doublet (d) | 2H |
| -CH₂-NH₂ | ~2.9 | Singlet (s) | 2H |
| -NH₂ | Variable | Broad Singlet (br s) | 2H |
| -C(CH₃)₂ | ~1.3 | Singlet (s) | 6H |
| Predicted ¹³C NMR Data | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Quaternary Aromatic C (C-Cl) | ~132 | ||
| Quaternary Aromatic C (C-Alkyl) | ~145 | ||
| Aromatic CH (ortho to Cl) | ~128 | ||
| Aromatic CH (meta to Cl) | ~128.5 | ||
| -CH₂-NH₂ | ~50 | ||
| -C(CH₃)₂ | ~40 | ||
| -C(CH₃)₂ | ~25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the hydrochloride salt of this compound displays several characteristic absorption bands. helixchrom.comnist.gov Key features include:
N-H Stretching: The primary amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations. In the hydrochloride salt, these appear as a broad band in the 3000-2800 cm⁻¹ region, overlapping with C-H stretching.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups appears in the 2970-2850 cm⁻¹ range.
Aromatic C=C Bending: Vibrations corresponding to the carbon-carbon double bonds in the phenyl ring are found in the 1600-1450 cm⁻¹ region.
N-H Bending: The bending vibration for the primary amine can be seen around 1600-1500 cm⁻¹.
C-Cl Stretching: A strong absorption band characteristic of the C-Cl bond in the chlorophenyl group is expected in the fingerprint region, typically around 1090 cm⁻¹.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound (molecular weight: 183.68 g/mol ) is characterized by a specific fragmentation pattern. jrtdd.com
The molecular ion peak ([M]⁺) at m/z 183 is often observed. The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. rsc.org For this compound, α-cleavage leads to the loss of a 4-chlorobenzyl radical to form a highly stable fragment ion at m/z 58 . This fragment, [C₃H₈N]⁺, often represents the base peak in the spectrum. iipseries.org Another significant fragmentation involves the cleavage of a methyl group, but the formation of the m/z 58 fragment is the dominant process. Other intense peaks can be observed at m/z 125, corresponding to the 4-chlorobenzyl cation [C₇H₆Cl]⁺, and m/z 168, resulting from the loss of a methyl group. iipseries.org
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula.
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 183/185 | Molecular Ion [M]⁺ | [C₁₀H₁₄ClN]⁺ | Isotopic peak for ³⁷Cl at M+2 |
| 168/170 | [M - CH₃]⁺ | [C₉H₁₁ClN]⁺ | Loss of a methyl radical |
| 125/127 | [Cl-C₆H₄-CH₂]⁺ | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |
| 58 | [C(CH₃)₂NH₂]⁺ | [C₃H₈N]⁺ | Result of α-cleavage; often the base peak iipseries.org |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other related substances. These methods are also the foundation for quantitative analysis and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column.
The retention of the compound is often characterized by its Kovats retention index, which is a standardized measure. For chlorphentermine (B1668847), the retention index has been reported on various column types, including standard non-polar and standard polar columns. iipseries.org A typical GC method for a related compound, phentermine, involves an initial oven temperature of 70°C, which is then ramped up to 280°C. nih.gov As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification, confirming the identity of the peak by matching it to a spectral library. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
While a specific method for the chlorinated analogue is not detailed in the available literature, methods for the closely related compound phentermine provide a reliable framework. helixchrom.comjrtdd.comiipseries.org A suitable RP-HPLC method would likely utilize a C18 stationary phase column. iipseries.org The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with the pH adjusted to ensure the analyte is in its ionized form for good peak shape and retention. jrtdd.com Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum for the chlorophenyl chromophore, such as 263 nm. jrtdd.comiipseries.org This technique is invaluable for assessing the purity of the compound and quantifying it in various matrices.
Advanced Characterization Techniques (e.g., X-ray Crystallography for related crystalline derivatives, if applicable)
While foundational techniques provide essential information, advanced methodologies are indispensable for determining the three-dimensional atomic arrangement of molecules. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise molecular structure of crystalline solids, providing unambiguous proof of constitution and stereochemistry.
Although specific crystallographic data for this compound is not extensively detailed in publicly accessible research, the application of this technique to structurally related compounds provides a clear framework for its potential characterization. The analysis of crystalline salts or derivatives is a common practice in pharmaceutical and chemical research to obtain stable, high-quality crystals suitable for diffraction studies.
For instance, X-ray analysis has been successfully applied to characterize various molecules containing the 4-chlorophenyl moiety, confirming their molecular geometries and intermolecular interactions. researchgate.netresearchgate.net
Illustrative Example: Crystallographic Analysis of a Related Compound
The data obtained from X-ray diffraction allows for the creation of a detailed model of the crystal lattice, revealing how molecules are arranged and interact with each other through forces like hydrogen bonds and van der Waals interactions. researchgate.net For example, in the crystal structure of (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one, another compound featuring the chlorophenyl group, the crystal structure was shown to be stabilized by intermolecular C-H···O interactions. researchgate.net
The table below summarizes typical crystallographic data that would be determined for a crystalline derivative of this compound, based on data reported for analogous compounds. researchgate.netresearchgate.net
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 8.1 | The lengths of the edges of the unit cell. |
| Unit Cell Angles (°) | α = 90, β = 105.5, γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 1240 | The volume of the unit cell. |
| Z (Molecules per unit cell) | 4 | The number of molecules contained within one unit cell. |
| R-factor (%) | < 5 | An indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |
These advanced techniques, particularly when combined with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a comprehensive characterization of the target molecule and its derivatives. researchgate.netnih.gov Such rigorous analysis is fundamental for confirming the identity and purity of chemical substances in research and development.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-2-methylpropan-1-amine, and how do reaction conditions influence product purity?
The synthesis of this compound can involve reductive amination of the corresponding ketone precursor (e.g., 1-(4-chlorophenyl)-2-methylpropan-1-one) using agents like sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Reaction conditions such as pH (maintained at 6–7 for reductive amination), temperature (25–50°C), and solvent polarity (e.g., methanol or THF) critically affect yield and purity. Side products like over-reduced amines or residual ketone intermediates may form if conditions are suboptimal. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and the methyl groups (singlets at δ 1.2–1.4 ppm for CH) .
- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction is ideal. A related brominated analog (2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) has been structurally resolved using this method .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 212.0845 (CHClN) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place under inert atmosphere (argon or nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the amine group and steric effects from the methyl and chlorophenyl substituents. For example, the methyl groups create steric hindrance, reducing accessibility to the amine lone pair, which may lower reactivity in SN2 reactions. Solvent effects (e.g., polar aprotic solvents like DMSO) can be simulated using the Conductor-like Polarizable Continuum Model (CPCM) to predict reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar chlorophenyl amines?
Discrepancies in biological activity (e.g., receptor binding affinity) may arise from differences in stereochemistry, impurity profiles, or assay conditions. To address this:
- Chiral HPLC separates enantiomers (if applicable) to test individual stereoisomers.
- Dose-response curves across multiple concentrations (e.g., 1 nM–100 µM) validate activity thresholds.
- Control experiments with known agonists/antagonists (e.g., GABA analogs for neuroactivity studies) ensure assay validity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity for 4 weeks) and pH-dependent hydrolysis (buffers at pH 1.2, 4.5, 7.4) reveal degradation pathways. For example, acidic conditions may protonate the amine, forming salts, while alkaline conditions could promote oxidation. Stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) quantify degradation products .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate this compound from its structural isomers?
- GC-MS with Derivatization: Trimethylsilylation of the amine group improves volatility, enabling separation of isomers via retention time differences.
- Infrared Spectroscopy (IR): The primary amine exhibits N-H stretching bands (~3350 cm) absent in tertiary amine analogs.
- 2D NMR (COSY, HSQC): Correlates proton-proton coupling and carbon-proton connectivity to resolve regiochemical ambiguities .
Q. How can solvent choice influence crystallization outcomes for X-ray studies?
Slow evaporation from a 1:1 hexane/ethyl acetate mixture yields high-quality crystals by balancing solubility and polarity. For stubborn crystallization, vapor diffusion (e.g., diethyl ether into a dichloromethane solution) or seeding with microcrystals of analogous structures (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) may induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
